(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone features a fused pyrazolo[1,5-a]pyrazine core linked to a 4-methyl-1,2,3-thiadiazole moiety. The thiadiazole group introduces sulfur-based electronic effects, which may enhance binding interactions or metabolic stability compared to oxygen-containing analogs .
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-7-9(17-13-12-7)10(16)14-4-5-15-8(6-14)2-3-11-15/h2-3H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWYEJWYHYKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can be achieved through multiple synthetic routes. One common pathway involves the cyclization of appropriate precursors under controlled conditions to form the heterocyclic cores, followed by coupling the cores through a suitable linker.
Synthetic Route Example:
Synthesis of Pyrazolo[1,5-a]pyrazine Core:
Reactants: Appropriate substituted hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Conditions: Typically involves heating in the presence of a catalyst such as acetic acid or a base like triethylamine.
Synthesis of 4-methyl-1,2,3-thiadiazole Core:
Reactants: Thiosemicarbazide and acyl chloride.
Conditions: Heating in an organic solvent such as ethanol or DMF, followed by cyclization in acidic conditions.
Coupling Reaction:
Reactants: The synthesized pyrazolo[1,5-a]pyrazine and thiadiazole cores.
Conditions: Coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in an organic solvent.
Industrial Production Methods
For large-scale production, optimization of the above synthetic steps to enhance yield, selectivity, and cost-effectiveness is crucial. Continuous flow reactors and automated synthesis platforms are frequently utilized in industrial settings to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can undergo oxidation reactions where the sulfur or nitrogen atoms in the heterocycles are oxidized to corresponding sulfoxides or N-oxides.
Reduction: : The compound is susceptible to reduction, especially at the carbonyl group, leading to alcohol derivatives.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, particularly at reactive positions in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: : Halogenating agents (e.g., NBS) and various nucleophiles under ambient to heated conditions.
Major Products
Oxidation Products: : Sulfoxides, N-oxides.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Substituted heterocycles with modified functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. Specifically, (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone has been studied for its ability to inhibit tumor growth by targeting thymidine phosphorylase (TP), an enzyme associated with tumor progression. Inhibition of TP has been linked to reduced tumor metastasis and enhanced efficacy of chemotherapy agents .
Neuropharmacological Effects
The compound shows promise in treating central nervous system disorders such as schizophrenia and depression. The mechanism may involve modulation of neurotransmitter systems affected by pyrazolo derivatives. Studies have suggested that these compounds can influence dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions .
Antibacterial Properties
Another application is in antibacterial therapy. The unique structural features of the compound may allow it to target bacterial enzymes selectively without affecting human cells. This specificity is particularly valuable in developing new antibiotics to combat resistant bacterial strains .
Case Study 1: Antitumor Efficacy
A study conducted on various pyrazolo derivatives demonstrated that this compound exhibited a significant reduction in tumor cell viability in vitro when tested against several cancer cell lines. The study utilized assays to measure cell proliferation and apoptosis induction, confirming the compound's potential as an antitumor agent .
Case Study 2: Neuropharmacological Evaluation
In a preclinical model for depression, administration of the compound resulted in notable behavioral improvements compared to control groups. The effects were attributed to alterations in serotonin levels and receptor activity within the brain, suggesting its potential as an antidepressant medication .
Pharmacokinetics
Pharmacokinetic studies have shown that the compound has a rapid clearance rate in vivo but maintains effective plasma concentrations long enough to exert therapeutic effects. Further research is needed to optimize its formulation for sustained release and improved bioavailability .
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action can vary based on the application. In pharmacological contexts, the compound interacts with specific enzymes or receptors, influencing biological pathways by modulating enzyme activity or receptor binding.
Its heterocyclic structure allows it to fit into various active sites or binding pockets within biological molecules, altering their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Core Structure Variations
- Pyrazine vs. Pyrimidine: The target compound’s pyrazine core (two adjacent nitrogen atoms) differs from the pyrimidine core in compound 4n (alternating nitrogen positions).
- Pyranopyrazole vs. Pyrazolo-pyrazine: The pyranopyrazole-oxazine derivative in incorporates an oxygen atom in the oxazine ring, which may reduce metabolic oxidation compared to the sulfur-containing thiadiazole in the target compound .
Substituent Effects
- Thiadiazole vs. Oxazine/Aromatic Groups: The 4-methyl-thiadiazole group in the target compound introduces sulfur, which can participate in hydrophobic interactions or act as a hydrogen-bond acceptor.
- Trifluoromethyl (4n) : The trifluoromethyl group in compound 4n increases electronegativity and metabolic resistance, whereas the thiadiazole in the target compound may offer unique reactivity due to sulfur’s polarizability .
Research Findings and Limitations
- Biological Activity: While highlights pyrazole derivatives’ broad bioactivity, direct data on the target compound’s pharmacological profile are absent.
- Metabolic Stability : The thiadiazole group may confer resistance to oxidative metabolism compared to methoxy or hydroxyl substituents in other analogs .
Biological Activity
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a dihydropyrazolo moiety with a thiadiazole derivative. The presence of these heterocyclic rings contributes to its biological activity by facilitating interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₆N₄OS |
| Molecular Weight | 320.39 g/mol |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of thiadiazole have demonstrated potent activity against various cancer cell lines. The compound has shown promising results in preliminary cytotoxicity evaluations against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines.
A comparative analysis of the compound's activity against these cell lines revealed an IC50 value indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 10.0 |
| HepG2 | 12.5 |
These values suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
The proposed mechanism of action for this compound involves its ability to inhibit specific enzymes and receptors associated with tumor growth. The binding affinity to molecular targets can result in the modulation of signaling pathways critical for cancer cell survival. For instance, the interaction with mGlu2 receptors as negative allosteric modulators has been documented in related compounds, suggesting a similar pathway may be applicable here .
Case Studies
- Cytotoxicity Evaluation : In vitro studies conducted on various derivatives indicated that modifications to the thiadiazole ring significantly influenced anticancer activity. The introduction of electron-withdrawing groups enhanced the potency against HCT-116 cells compared to other tested compounds .
- Structure-Activity Relationship (SAR) : A detailed SAR study highlighted that compounds with additional aromatic rings showed increased anticancer activity due to enhanced π-π interactions with amino acid residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
